3-Propionyl-benzoic acid methyl ester
Description
Contextualizing the Aromatic Ester Framework in Synthetic Methodologies
Aromatic esters are a class of organic compounds characterized by an ester functional group attached to an aromatic ring. numberanalytics.com This structural motif is a cornerstone in the synthesis of a wide array of organic molecules. The versatility of aromatic esters stems from their reactivity and the stability of the aromatic ring, which allows for a variety of chemical transformations.
The synthesis of aromatic esters is a fundamental topic in organic chemistry, with methods ranging from the classic Fischer esterification of benzoic acids with alcohols to more modern approaches utilizing advanced catalytic systems. mdpi.comyoutube.com These methodologies are crucial for creating compounds with specific physical and chemical properties. Aromatic esters are integral intermediates in the production of pharmaceuticals, agrochemicals, and materials with unique characteristics. numberanalytics.comnumberanalytics.com Their applications are widespread, from serving as fragrances and flavorings to acting as building blocks for complex molecular architectures. numberanalytics.comresearchgate.net
Significance of Acyl-Substituted Benzoic Acid Esters as Chemical Entities
The introduction of an acyl group onto the benzene (B151609) ring of a benzoic acid ester, as seen in 3-Propionyl-benzoic acid methyl ester, adds another layer of chemical functionality and potential for molecular diversity. Acyl-substituted benzoic acid esters are valuable precursors in organic synthesis. The ketone functionality of the acyl group can undergo a variety of reactions, including nucleophilic addition, reduction, and condensation reactions.
This dual functionality—the ester and the ketone—makes these compounds versatile intermediates for the synthesis of more complex molecules. For instance, the ketone can be a handle for chain extension or the introduction of new functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The interplay between the reactivity of the acyl group and the ester group, influenced by their positions on the aromatic ring, is a key area of study in synthetic organic chemistry.
While detailed research findings on this compound remain elusive, its structural features suggest its potential as a valuable tool in the synthetic chemist's arsenal. Further investigation into its synthesis, properties, and reactivity is warranted to fully uncover its potential applications in organic chemistry and beyond.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-propanoylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-10(12)8-5-4-6-9(7-8)11(13)14-2/h4-7H,3H2,1-2H3 |
InChI Key |
GAKCQFDXNPITFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 3 Propionyl Benzoic Acid Methyl Ester
Retrosynthetic Analysis of 3-Propionyl-benzoic acid methyl ester
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, two primary disconnection strategies are considered.
The two logical points for disconnection in the target molecule are the ester linkage and the carbon-carbon bond between the aromatic ring and the propionyl group.
C–C Bond Disconnection (Friedel-Crafts Approach): This strategy involves disconnecting the bond between the benzene (B151609) ring and the carbonyl of the propionyl group. This is a classic Friedel-Crafts acylation disconnection. The acylium ion is the synthon, which corresponds to an acylating agent like propionyl chloride or propionic anhydride (B1165640) in the forward synthesis. This disconnection leads to methyl benzoate (B1203000) as a key precursor.
C–O Bond Disconnection (Esterification Approach): This strategy involves breaking the ester bond. This leads to 3-propionylbenzoic acid and methanol (B129727) as the precursors. This suggests that the final step of the synthesis could be an esterification reaction.
Based on the disconnection strategies, two primary synthetic routes can be envisioned, each with its own set of key precursors.
Route 1 (via Friedel-Crafts Acylation): This route prioritizes the formation of the C-C bond on a pre-existing esterified ring.
Route 2 (via Esterification): This route involves creating the carbon framework first, followed by the final esterification step.
The table below summarizes the key building blocks identified through this analysis.
| Precursor | Chemical Formula | Role in Synthesis |
| Methyl Benzoate | C₈H₈O₂ | Aromatic core for Friedel-Crafts acylation |
| Propionyl Chloride | C₃H₅ClO | Acylating agent for introducing the propionyl group |
| Propionic Anhydride | C₆H₁₀O₃ | Alternative acylating agent |
| 3-Propionylbenzoic acid | C₁₀H₁₀O₃ | Carboxylic acid precursor for final esterification |
| Methanol | CH₄O | Reagent for esterification |
| Benzoic Acid | C₇H₆O₂ | Common starting material for methyl benzoate |
Forward Synthesis Approaches
The forward synthesis translates the retrosynthetic plan into practical laboratory procedures. The two primary routes involve either forming the ester first and then acylating, or acylating a precursor and then esterifying.
The formation of the methyl benzoate core is a critical step, most commonly achieved through the esterification of benzoic acid.
The Fischer esterification is a widely used method for this transformation. libretexts.org It involves reacting a carboxylic acid (benzoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst. libretexts.orguomustansiriyah.edu.iq The reaction is reversible, and conditions are often optimized to drive the equilibrium towards the product ester. uomustansiriyah.edu.iqlibretexts.org
Mechanism: The reaction mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting intermediate yields the ester. youtube.com
Commonly used acid catalysts and reaction conditions are detailed in the table below.
| Catalyst | Alcohol | Conditions | Key Features |
| Concentrated Sulfuric Acid (H₂SO₄) | Methanol | Reflux, typically for several hours | Low cost and effective; acts as both a catalyst and a dehydrating agent to shift the equilibrium. uomustansiriyah.edu.iq |
| Hydrogen Chloride (HCl) | Methanol | Dry HCl gas bubbled through methanol | Provides anhydrous conditions, which can be favorable for the equilibrium. echemi.com |
| Solid Acid Catalysts | Methanol | High temperature (e.g., 120 °C), reflux | Reusable and environmentally friendlier alternatives to liquid acids, such as zirconium-based catalysts. mdpi.com |
Other methods for synthesizing methyl esters from carboxylic acids include reaction with thionyl chloride in methanol or with dimethyl sulfate. researchgate.net
Introducing the propionyl group onto the benzene ring is achieved through electrophilic aromatic substitution, specifically acylation.
The Friedel-Crafts acylation is a fundamental reaction for forming carbon-carbon bonds with aromatic rings. savemyexams.commasterorganicchemistry.com In the context of synthesizing this compound, the reaction is performed on methyl benzoate.
The ester group (-COOCH₃) on the methyl benzoate ring is an electron-withdrawing group. As such, it deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the meta (3-) position. This directorial effect is crucial for achieving the desired regiochemistry of the product.
Standard Procedure: The reaction typically involves treating methyl benzoate with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.com
Mechanism: The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates with the acylating agent to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the aromatic ring. A subsequent deprotonation step restores the aromaticity of the ring and yields the acylated product. scribd.com
The table below outlines common variations of the Friedel-Crafts acylation for this purpose.
| Acylating Agent | Catalyst | Solvent | Conditions | Notes |
| Propionyl Chloride | Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) or Nitrobenzene (B124822) | Typically requires heating | The classic and most common method. The amount of catalyst often needs to be more than stoichiometric because the Lewis acid can complex with the carbonyl oxygen of the substrate ester as well as the product ketone. |
| Propionic Anhydride | Aluminum Chloride (AlCl₃) | Dichloroethane | Varies | An alternative to the acyl chloride, which can sometimes offer milder reaction conditions. |
| Propionic Acid | Polyphosphoric Acid (PPA) | None (PPA as solvent) | High temperature | PPA serves as both the catalyst and the reaction medium, providing a strong acidic environment to generate the acylium ion directly from the carboxylic acid. |
| Methyl Benzoate | Trifluoromethanesulfonic Acid (TfOH) | None (TfOH as solvent) | Room temperature to moderate heating | A more recent development involves using superacids like TfOH. In this novel variation, methyl benzoate itself can act as an acylating agent for other aromatic compounds, though for self-acylation or related transformations, the conditions are specific. researchgate.net |
Acylation Strategies for Propionyl Group Introduction
Alternative Acylating Agents and Reaction Conditions
While propionyl chloride is a common acylating agent in Friedel-Crafts reactions, its reactivity with deactivated aromatic rings like benzoic acid can be sluggish and require harsh conditions. To circumvent these challenges, alternative acylating agents and modified reaction conditions have been explored.
Propionic anhydride presents a viable alternative to propionyl chloride. Although generally less reactive, its use can sometimes offer better control over the reaction and may be more suitable for sensitive substrates. The reaction typically requires a Lewis acid catalyst, and the conditions may need to be adjusted to achieve optimal conversion.
Another approach involves the in-situ generation of the acylating species. For instance, the use of propionic acid in the presence of a strong activating agent can lead to the formation of a mixed anhydride or other reactive intermediate that can then acylate the aromatic ring. This method can be advantageous as it avoids the handling of highly reactive and moisture-sensitive acyl chlorides.
Furthermore, enzymatic acylation has emerged as a greener alternative. Lipases, for example, can catalyze the acylation of aromatic compounds under mild conditions. While this methodology is still under development for this specific transformation, it holds promise for more sustainable synthetic routes.
| Acylating Agent | Typical Catalyst | General Reaction Conditions | Advantages | Disadvantages |
| Propionyl chloride | AlCl₃, FeCl₃ | Anhydrous, often requires elevated temperatures | High reactivity | Can be too reactive, leading to side products; moisture sensitive |
| Propionic anhydride | Lewis acids (e.g., ZnCl₂), Brønsted acids | Higher temperatures may be needed compared to propionyl chloride | Less corrosive, easier to handle | Lower reactivity |
| Propionic acid with activating agent | Polyphosphoric acid (PPA), triflic anhydride | Varies depending on the activating agent | Avoids use of acyl halides | May require stoichiometric amounts of activating agent |
| Vinyl propionate (B1217596) (enzymatic) | Lipase | Mild temperatures, organic solvent | High selectivity, environmentally friendly | Slower reaction rates, enzyme cost |
Multi-Step Synthesis Pathways
Given the deactivating nature of the carboxyl group, a direct one-step synthesis of this compound from benzoic acid is often inefficient. Therefore, multi-step pathways are commonly employed, primarily involving the Friedel-Crafts acylation of benzoic acid followed by esterification.
Sequential Reaction Optimization
The most logical and frequently utilized multi-step synthesis involves a two-step sequence:
Friedel-Crafts Acylation of Benzoic Acid: In this initial step, benzoic acid is reacted with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst to yield 3-propionyl-benzoic acid. The meta-directing effect of the carboxylic acid group favors the formation of the desired 3-substituted product. Optimization of this step is crucial and involves careful selection of the catalyst, solvent, reaction temperature, and time to maximize the yield of the target isomer and minimize side reactions. A common challenge is the complexation of the Lewis acid with the carboxylic acid group, often necessitating the use of excess catalyst.
Esterification of 3-Propionyl-benzoic acid: The intermediate keto-acid is then esterified to the final product, this compound. This is typically achieved through a Fischer-Speier esterification, where the carboxylic acid is reacted with methanol in the presence of a catalytic amount of a strong Brønsted acid, such as sulfuric acid or p-toluenesulfonic acid. The removal of water as it is formed, for example by azeotropic distillation, can drive the equilibrium towards the ester product and improve the yield.
The optimization of this sequential process requires careful purification of the intermediate, 3-propionyl-benzoic acid, to ensure the purity of the final product. Techniques such as recrystallization are often employed.
One-Pot Synthesis Considerations
While a sequential approach is more common, the development of a one-pot synthesis for this compound is an attractive goal from an efficiency and sustainability perspective. A hypothetical one-pot procedure could involve the initial Friedel-Crafts acylation of benzoic acid, followed by the in-situ quenching of the Lewis acid catalyst and subsequent addition of methanol and a Brønsted acid to facilitate esterification without isolating the intermediate.
However, the compatibility of the reagents and catalysts for both reactions in a single pot presents a significant challenge. The Lewis acid used for acylation could interfere with the esterification step, and the presence of water generated during esterification could deactivate the Lewis acid if not carefully managed. Research into compatible catalyst systems and reaction conditions is necessary to realize a truly efficient one-pot synthesis for this compound.
Catalyst Systems and Reaction Conditions for Enhanced Synthesis
The choice of catalyst is paramount in achieving high yields and selectivity in the synthesis of this compound. Both Lewis and Brønsted acids play critical roles in the acylation and esterification steps, respectively.
Lewis Acid Catalysis in Acylation Steps
In the Friedel-Crafts acylation of benzoic acid, a Lewis acid is essential to activate the acylating agent and facilitate the electrophilic attack on the deactivated aromatic ring. Aluminum chloride (AlCl₃) is a traditional and powerful Lewis acid for this transformation. However, its strong affinity for the carboxylic acid group necessitates the use of more than stoichiometric amounts, leading to significant waste and complex work-up procedures.
To address these limitations, alternative Lewis acid catalysts have been investigated. These include milder Lewis acids such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂), which may offer improved selectivity and easier handling. Solid acid catalysts, such as zeolites and metal oxides, are also gaining attention as they can be easily separated from the reaction mixture and potentially reused, contributing to a more sustainable process. The choice of solvent is also critical, with non-polar solvents like dichloromethane (B109758) or carbon disulfide often being used to minimize side reactions.
| Lewis Acid Catalyst | Typical Molar Equivalents | Advantages | Disadvantages |
| Aluminum chloride (AlCl₃) | >2 | High reactivity | Stoichiometric amounts required, harsh work-up |
| Iron(III) chloride (FeCl₃) | Catalytic to stoichiometric | Less harsh than AlCl₃, lower cost | May be less reactive for deactivated substrates |
| Zinc chloride (ZnCl₂) | Stoichiometric | Milder than AlCl₃ | Often requires higher temperatures |
| Zeolites (e.g., H-BEA) | Catalytic | Reusable, environmentally friendly | May have lower activity, potential for shape selectivity issues |
Brønsted Acid Catalysis for Esterification
The esterification of 3-propionyl-benzoic acid is typically catalyzed by strong Brønsted acids. Sulfuric acid (H₂SO₄) is a common and effective catalyst for this reaction due to its low cost and high acidity. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Other Brønsted acids, such as p-toluenesulfonic acid (PTSA), are also widely used. PTSA is a solid, making it easier to handle than liquid sulfuric acid, and it is often effective in catalytic amounts. Solid acid catalysts, including acidic ion-exchange resins (e.g., Amberlyst-15) and sulfated zirconia, offer the advantage of easy separation and recyclability, aligning with the principles of green chemistry. The reaction is typically carried out in an excess of methanol, which serves as both a reactant and a solvent, and often at reflux temperature to increase the reaction rate.
| Brønsted Acid Catalyst | Form | Advantages | Disadvantages |
| Sulfuric acid (H₂SO₄) | Liquid | Low cost, high activity | Corrosive, difficult to remove |
| p-Toluenesulfonic acid (PTSA) | Solid | Easy to handle, effective in catalytic amounts | Higher cost than sulfuric acid |
| Amberlyst-15 | Solid resin | Reusable, easy to separate | Lower activity than homogeneous acids |
| Sulfated Zirconia | Solid | High thermal stability, reusable | May require higher temperatures |
Solvent Effects and Reaction Medium Selection
The selection of an appropriate solvent is critical in the synthesis of this compound, as it can significantly influence reaction rates, yields, and even the course of the reaction. The synthesis of this compound can be envisioned through a Friedel-Crafts acylation of methyl benzoate with propionyl chloride or propionic anhydride. In this context, the solvent's role is multifaceted, involving the dissolution of reactants, stabilization of intermediates, and interaction with the catalyst.
Commonly, Friedel-Crafts acylations are carried out in non-polar, aprotic solvents to avoid reaction with the acylating agent and the Lewis acid catalyst. Chlorinated hydrocarbons such as dichloromethane and dichloroethane are frequently employed due to their excellent solvating power for the reactants and the aluminum chloride catalyst. However, their use is increasingly scrutinized due to environmental and safety concerns.
Nitrobenzene has also been historically used as a solvent for Friedel-Crafts reactions, as it can dissolve aluminum chloride. Its high boiling point allows for reactions to be conducted at elevated temperatures, potentially increasing the reaction rate. However, nitrobenzene is toxic and its use is generally avoided in modern synthetic chemistry.
Carbon disulfide is another traditional solvent for this reaction, known for its inertness towards the reaction components. chemicalbook.com However, it is highly flammable and volatile, posing significant safety risks.
More contemporary approaches focus on greener solvent alternatives. While highly polar solvents like water and alcohols are unsuitable for classical Friedel-Crafts reactions due to their reactivity with the catalyst, the development of water-tolerant Lewis acid catalysts is an active area of research that could enable the use of more environmentally benign reaction media.
The choice of solvent also impacts the work-up procedure. For instance, the use of a water-immiscible solvent simplifies the separation of the organic product from the aqueous phase after quenching the reaction.
Interactive Data Table: Solvent Properties and Their Implications for the Synthesis of this compound
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations for Synthesis |
| Dichloromethane | 9.08 | 39.6 | Good solvent for reactants and catalyst, but a suspected carcinogen. |
| Dichloroethane | 10.36 | 83.5 | Higher boiling point allows for higher reaction temperatures, but it is toxic. |
| Nitrobenzene | 34.82 | 210.9 | Can dissolve AlCl3, but is highly toxic. |
| Carbon Disulfide | 2.6 | 46.3 | Inert, but highly flammable and volatile. chemicalbook.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. This involves a critical evaluation of the entire synthetic route, from the choice of starting materials to the final product isolation, with the aim of minimizing waste and energy consumption.
Atom Economy Analysis of Synthetic Routes
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net A higher atom economy indicates a more sustainable process with less waste generation.
A plausible synthetic route to this compound is the Friedel-Crafts acylation of methyl benzoate with propionyl chloride, catalyzed by aluminum chloride. The balanced chemical equation for this reaction is:
C₈H₈O₂ (Methyl benzoate) + C₃H₅ClO (Propionyl chloride) → C₁₁H₁₂O₃ (this compound) + HCl
The atom economy for this reaction can be calculated as follows:
Molecular weight of this compound (C₁₁H₁₂O₃) = 192.21 g/mol
Molecular weight of Methyl benzoate (C₈H₈O₂) = 136.15 g/mol
Molecular weight of Propionyl chloride (C₃H₅ClO) = 92.52 g/mol
Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
Atom Economy = (192.21 / (136.15 + 92.52)) x 100 ≈ 84.0%
This calculation reveals that, even with a 100% theoretical yield, approximately 16% of the reactant mass is converted into a byproduct (in this case, hydrogen chloride). While an atom economy of 84% is respectable for this type of reaction, there is still room for improvement. Alternative synthetic strategies that involve addition reactions rather than substitutions could theoretically achieve a 100% atom economy.
Interactive Data Table: Atom Economy of a Synthetic Route to this compound
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl benzoate | C₈H₈O₂ | 136.15 |
| Propionyl chloride | C₃H₅ClO | 92.52 |
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₂O₃ | 192.21 |
| Byproduct | Molecular Formula | Molecular Weight ( g/mol ) |
| Hydrogen chloride | HCl | 36.46 |
| Atom Economy | ~84.0% |
Use of Sustainable Solvents and Reagents
The selection of sustainable solvents and reagents is a cornerstone of green chemistry. In the context of synthesizing this compound, this involves moving away from hazardous traditional solvents and stoichiometric Lewis acids.
Sustainable Solvents:
Sustainable Reagents:
The use of stoichiometric amounts of aluminum chloride in Friedel-Crafts acylation generates a large amount of aluminum-containing waste after aqueous work-up. A greener approach is to utilize catalytic amounts of a solid acid catalyst. Zeolites and other solid acids are being investigated as reusable and more environmentally friendly catalysts for acylation reactions. These catalysts can be easily separated from the reaction mixture by filtration and potentially reused, minimizing waste and simplifying the purification process.
Another green consideration is the choice of the acylating agent. While propionyl chloride is effective, it produces corrosive hydrogen chloride as a byproduct. Using propionic anhydride is an alternative, which produces propionic acid as a byproduct. Propionic acid is less corrosive and can potentially be recovered and reused.
The pursuit of enzymatic or biocatalytic methods for acylation represents a frontier in green chemistry. While not yet standard for this type of transformation, the use of enzymes could enable the reaction to proceed under milder conditions in aqueous media, significantly improving the sustainability of the synthesis.
Chemical Reactivity and Transformation Studies of 3 Propionyl Benzoic Acid Methyl Ester
Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Core
The aromatic ring of 3-Propionyl-benzoic acid methyl ester is substituted with two electron-withdrawing groups: a propionyl group at the C3 position and a methoxycarbonyl group at the C1 position. Both of these groups deactivate the ring towards electrophilic aromatic substitution (EAS) by reducing its electron density through inductive and resonance effects. Consequently, more forcing conditions are typically required for these reactions compared to benzene (B151609) itself.
While specific studies detailing the bromination of this compound with Copper(II) bromide were not found in a review of the literature, the reaction can be projected based on the established reactivity of CuBr₂. Copper(II) bromide serves as both a source of bromine and a catalyst. The mechanism for the bromination of aromatic compounds using CuBr₂ can vary depending on the substrate and conditions. For deactivated aromatic rings, the reaction likely proceeds through a classical electrophilic aromatic substitution pathway. Under thermal conditions, CuBr₂ can generate molecular bromine (Br₂), which then acts as the electrophile, often activated by CuBr₂ functioning as a Lewis acid. mdpi.com
The general transformation is as follows:
C₁₁H₁₂O₃ + CuBr₂ → C₁₁H₁₁BrO₃ + CuBr + HBr
An alternative pathway, a single electron transfer (SET) mechanism, has been proposed for electron-rich arenes, but is less likely for this electron-deficient substrate. mdpi.com
| Reagent | Solvent (Typical) | Conditions (Typical) | Product |
| Copper(II) Bromide (CuBr₂) | Chloroform, Acetonitrile (B52724) | Reflux | Methyl 5-bromo-3-propionylbenzoate |
The directing effects of the existing substituents on the benzene ring govern the regioselectivity of halogenation and other electrophilic aromatic substitution reactions. Both the propionyl (-COC₂H₅) and the methoxycarbonyl (-COOCH₃) groups are deactivating meta-directors. libretexts.orgyoutube.com
Propionyl Group (Ketone): Deactivating, meta-director.
Methoxycarbonyl Group (Ester): Deactivating, meta-director.
Therefore, an incoming electrophile will be directed to the positions that are meta to both substituents. In the case of this compound, the C5 position is meta to both the C1-ester and the C3-propionyl group. The C4 and C6 positions are ortho and para to one of the groups, respectively, and are therefore disfavored. The attack at the C5 position leads to a more stable Wheland intermediate (arenium ion) compared to attacks at other positions, as it avoids placing the positive charge on the carbon atoms directly attached to the electron-withdrawing groups. rsc.org Consequently, the halogenation reaction is expected to be highly regioselective, yielding the 5-halo-substituted product almost exclusively.
Nitration
The nitration of this compound is analogous to the well-documented nitration of methyl benzoate (B1203000). aiinmr.comma.eduquora.com The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. aiinmr.comma.edu
Following the same principles of regioselectivity discussed above, the nitronium ion will attack the C5 position, which is meta to both deactivating groups. The reaction yields methyl 5-nitro-3-propionylbenzoate.
| Reagents | Conditions | Product | Yield (Analogous) |
| Conc. HNO₃, Conc. H₂SO₄ | 0°C to room temperature | Methyl 5-nitro-3-propionylbenzoate | 75-85% (based on methyl benzoate nitration) youtube.com |
Sulfonation
Aromatic sulfonation is typically achieved by treating the substrate with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). wikipedia.orglibretexts.orgchemistrysteps.com The electrophile is either SO₃ itself or its protonated form, ⁺SO₃H. chemistrysteps.com Similar to nitration, the reaction is an electrophilic aromatic substitution. For benzoic acid, a close analogue, sulfonation occurs at the meta-position to yield 3-sulfobenzoic acid. youtube.com
Applying this to this compound, the sulfonic acid group (-SO₃H) is directed to the C5 position. A key feature of aromatic sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid. libretexts.orgchemistrysteps.com
| Reagent | Conditions | Product |
| Fuming H₂SO₄ (H₂SO₄/SO₃) | Heating | Methyl 5-sulfo-3-propionylbenzoate |
Halogenation Reactions
Reactions Involving the Methyl Ester Functionality
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is one of the most fundamental transformations of esters.
Base-Catalyzed Hydrolysis (Saponification)
Treatment of this compound with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by heating, results in saponification. rsc.orgquora.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. A subsequent acidification step is required to protonate the resulting carboxylate salt and isolate the free 3-Propionyl-benzoic acid. This method is generally preferred as it is irreversible and typically goes to completion. rsc.orgchemspider.com
Acid-Catalyzed Hydrolysis
Alternatively, the ester can be hydrolyzed by heating it with a dilute aqueous acid, such as sulfuric acid or hydrochloric acid. quora.com This reaction is the reverse of Fischer esterification and is an equilibrium process. To drive the reaction to completion, a large excess of water is typically used.
| Method | Reagents | Conditions | Final Product |
| Saponification | 1. NaOH (aq) or KOH (aq) 2. H₃O⁺ (acid workup) | Reflux | 3-Propionyl-benzoic acid |
| Acid Hydrolysis | Dilute H₂SO₄ (aq) or HCl (aq) | Reflux | 3-Propionyl-benzoic acid |
Transesterification Reactions with Various Alcohols
The methyl ester group of this compound can be converted to other esters through transesterification. This reaction typically involves heating the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. The equilibrium is driven towards the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.
While β-keto esters are known to undergo transesterification with high selectivity, γ-keto esters such as this compound can also be effectively transesterified. nih.govucc.ie The reaction is not reliant on the chelation mechanism seen in β-keto esters, and thus follows standard acid or base-catalyzed pathways. Catalysts such as zeolites or borate/zirconia have been shown to be effective for the selective transesterification of ketoesters. nih.govrsc.org
Key Research Findings:
Catalysis: Both acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and base catalysts (e.g., sodium methoxide, sodium ethoxide) can be employed. Heterogeneous catalysts offer advantages in terms of separation and reusability. nih.gov
Alcohol Scope: The reaction is versatile and can be performed with a variety of primary and secondary alcohols to yield the corresponding esters. Tertiary alcohols are generally not suitable due to steric hindrance.
Reaction Conditions: The process is typically conducted under reflux conditions to facilitate the reaction and help remove the methanol formed.
Table 1: Representative Transesterification Reactions
| Reactant Alcohol | Catalyst | Product |
| Ethanol | H₂SO₄ (catalytic) | 3-Propionyl-benzoic acid ethyl ester |
| Isopropanol | Sodium Isopropoxide | 3-Propionyl-benzoic acid isopropyl ester |
| Benzyl alcohol | p-Toluenesulfonic acid | 3-Propionyl-benzoic acid benzyl ester |
Note: This table is illustrative, based on general principles of transesterification for aromatic esters.
Amidation Reactions
The conversion of the methyl ester in this compound directly to an amide is a more challenging transformation than transesterification but can be achieved using specific catalytic systems. This reaction involves heating the ester with a primary or secondary amine. Due to the lower nucleophilicity of amines compared to alkoxides and the stability of the ester, this transformation often requires catalysis to proceed at a reasonable rate.
Modern catalytic methods have enabled the direct amidation of aromatic esters with a broad range of amines. Transition metal catalysts, such as those based on manganese or nickel, have been developed for this purpose, often proceeding under neutral or base-free conditions. organic-chemistry.org These methods avoid the need to first hydrolyze the ester to a carboxylic acid.
Key Research Findings:
Catalysts: Lewis acids or transition metal complexes are often necessary to activate the ester carbonyl group towards nucleophilic attack by the amine.
Amine Scope: The reaction can be performed with various primary and secondary amines, including both aliphatic and aromatic amines.
Chemoselectivity: The ketone group is generally unreactive under these conditions, allowing for selective transformation of the ester functionality.
Table 2: Potential Amidation Reactions
| Amine | Catalyst System | Product |
| Aniline | Ni/NHC catalyst | N-Phenyl-3-propionyl-benzamide |
| Benzylamine | Mn(I) complex | N-Benzyl-3-propionyl-benzamide |
| Diethylamine | Lewis Acid (e.g., Ti(OⁱPr)₄) | N,N-Diethyl-3-propionyl-benzamide |
Note: This table illustrates potential reactions based on modern catalytic amidation methods for aromatic esters.
Reactions at the Propionyl Ketone Group
The propionyl ketone is a key site for a variety of chemical transformations, including reductions, nucleophilic additions, and condensations. These reactions allow for extensive modification of the side chain, leading to a wide array of derivatives.
Reduction Reactions (e.g., to Secondary Alcohol or Alkane)
The ketone carbonyl of this compound can be selectively reduced to either a secondary alcohol or completely deoxygenated to a methylene group (alkane), depending on the reagents and conditions employed.
Reduction to Secondary Alcohol: Chemoselective reduction of the ketone in the presence of the ester can be achieved using mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective reagent for this transformation. The ester group is significantly less reactive towards NaBH₄ under these conditions, allowing for the isolation of the corresponding secondary alcohol, methyl 3-(1-hydroxypropyl)benzoate.
Reduction to Alkane: Complete reduction of the ketone to a methylene group (CH₂) can be accomplished under more forceful conditions.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol. wikipedia.orgalfa-chemistry.comlibretexts.org While effective, the strongly basic and high-temperature conditions may risk saponification of the methyl ester. The Huang-Minlon modification can sometimes offer milder conditions. wikipedia.org
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.in It is highly effective for aryl-alkyl ketones. However, the strong acidic conditions will readily hydrolyze the methyl ester to a carboxylic acid, yielding 3-propylbenzoic acid. annamalaiuniversity.ac.inuwindsor.ca
Table 3: Selective Reduction of the Ketone Group
| Reagent/Reaction | Product | Notes |
| NaBH₄, Methanol | Methyl 3-(1-hydroxypropyl)benzoate | Selective reduction of ketone to secondary alcohol. |
| N₂H₄, KOH, heat (Wolff-Kishner) | Methyl 3-propylbenzoate | Reduces ketone to alkane; risk of ester saponification. alfa-chemistry.com |
| Zn(Hg), conc. HCl (Clemmensen) | 3-Propylbenzoic acid | Reduces ketone to alkane and hydrolyzes the ester. uwindsor.ca |
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of the propionyl ketone is susceptible to attack by various nucleophiles. The ester group is generally less reactive towards common organometallic reagents under conditions that favor kinetic control.
Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the ketone provides a powerful method for forming new carbon-carbon bonds and generating tertiary alcohols. Studies on γ-ketoesters have shown that Grignard reagents can selectively attack the ketone carbonyl over the ester. youtube.com For example, reaction with methylmagnesium bromide would yield methyl 3-(2-hydroxy-2-methylbutyl)benzoate after acidic workup. It is crucial to use one equivalent of the Grignard reagent and often low temperatures to prevent a subsequent reaction with the ester group. reddit.com
Wittig Reaction: This reaction converts the ketone into an alkene using a phosphorus ylide (Wittig reagent). The Wittig reaction is highly chemoselective for aldehydes and ketones, and the ester functionality remains intact. nih.govwikipedia.orgalfa-chemistry.comyoutube.com For instance, reacting this compound with methylenetriphenylphosphorane (Ph₃P=CH₂) would produce methyl 3-(1-propylidene)benzoate.
Table 4: Nucleophilic Addition to the Ketone Carbonyl
| Reagent | Product | Reaction Type |
| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Methyl 3-(2-hydroxy-2-methylbutyl)benzoate | Grignard Reaction |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Methyl 3-(1-ethylprop-1-en-1-yl)benzoate | Wittig Reaction |
| Sodium cyanide (NaCN), H⁺ | Methyl 3-(1-cyano-1-hydroxypropyl)benzoate | Cyanohydrin Formation |
Condensation Reactions
The presence of α-hydrogens on the methylene group of the propionyl side chain allows for enolate formation and subsequent condensation reactions.
Claisen-Schmidt Condensation: This is a crossed aldol condensation between the ketone and an aldehyde that cannot enolize itself, typically an aromatic aldehyde. wikipedia.org In the presence of a base (e.g., NaOH or KOH), the ketone forms an enolate which then attacks the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form a conjugated enone. For example, reaction with benzaldehyde would yield methyl 3-(2-benzoyl-1-penten-1-yl)benzoate.
Mannich Reaction: The active methylene hydrogens can also participate in Mannich reactions with formaldehyde and a secondary amine (like dimethylamine) to introduce an aminomethyl group at the α-position.
Derivatization Strategies for Structural Diversification
The dual functionality of this compound makes it an excellent scaffold for generating diverse molecular architectures, particularly for the synthesis of heterocyclic compounds. These strategies often utilize the 1,3-relationship between the ketone carbonyl and the active methylene protons, or the 1,4-relationship if the ester is first transformed.
Synthesis of Pyrazoles: A common strategy for synthesizing pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. orientjchem.org The propionyl ketone and its α-protons in this compound can be used to construct a 1,3-dicarbonyl system. For instance, a Claisen condensation with an ester like ethyl formate could introduce a formyl group at the α-position, creating a β-ketoaldehyde equivalent. This intermediate can then be cyclized with hydrazine or substituted hydrazines to form a variety of pyrazole (B372694) derivatives. nih.govnih.govorganic-chemistry.orgresearchgate.net
Synthesis of Pyrimidines: Pyrimidines can be synthesized by condensing a three-carbon fragment with an amidine, urea, or guanidine. mdpi.comorganic-chemistry.orgbu.edu.eg The propionyl ketone moiety can serve as part of this three-carbon unit. For example, condensation of the β-ketoaldehyde intermediate (mentioned above) with benzamidine would lead to the formation of a substituted pyrimidine (B1678525) ring. acs.org
Multifunctional Scaffolds: By combining the reactions described in previous sections, highly functionalized and diverse structures can be created. For example:
Reduction of the ketone to a hydroxyl group.
Transesterification to introduce a different ester group with additional functionality.
Amidation to introduce a complex amide side chain.
Nucleophilic addition to the ketone followed by further reactions on the newly formed alcohol.
These derivatization pathways highlight the utility of this compound as a starting material for building complex molecules with potential applications in medicinal chemistry and materials science.
Selective Modification of Functional Groups
The presence of both a ketone and an ester group on the aromatic scaffold of this compound allows for chemoselective reactions, targeting one group while leaving the other intact. The relative reactivity of these groups can be exploited under different reaction conditions.
The carbonyl group of the propionyl substituent is generally more susceptible to nucleophilic attack than the ester carbonyl. This difference in reactivity allows for the selective reduction of the ketone. For instance, mild reducing agents can selectively reduce the ketone to a secondary alcohol without affecting the methyl ester.
Conversely, the methyl ester group can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions, such as treatment with sodium hydroxide in a mixture of methanol and water. The resulting carboxylate is resistant to reduction under conditions that would typically reduce a ketone. This orthogonality in reactivity is crucial for the stepwise functionalization of the molecule.
Protection strategies can also be employed to facilitate the selective modification of one functional group. For example, the ketone can be protected as a ketal by reacting it with a diol in the presence of an acid catalyst. With the ketone group masked, the ester can then be subjected to various transformations. Subsequently, the ketal can be removed under acidic conditions to regenerate the ketone.
| Transformation | Reagents and Conditions | Product | Notes |
| Selective Ketone Reduction | NaBH4, CeCl3, CH3OH, 0 °C | 3-(1-Hydroxypropyl)-benzoic acid methyl ester | The use of cerium(III) chloride (Luche reduction) enhances the selectivity for the ketone over the ester. |
| Ester Hydrolysis | 1. NaOH, H2O/CH3OH, reflux2. H3O+ | 3-Propionyl-benzoic acid | The resulting carboxylic acid can be further functionalized. |
| Ketone Protection | Ethylene glycol, p-TsOH, Toluene, reflux | 2-(3-(Methoxycarbonyl)phenyl)-2-ethyl-1,3-dioxolane | The protected ketone allows for reactions at the ester group. |
| Ester to Amide Conversion | 1. NH3, CH3OH2. High pressure and temperature | 3-Propionyl-benzamide | Direct amidation of the ester is possible under specific conditions. |
This table presents plausible transformations based on general organic chemistry principles, as specific literature on this compound is not extensively available.
Introduction of Chiral Centers
The prochiral ketone in this compound serves as a key functional group for the introduction of chirality, leading to the formation of enantiomerically enriched or pure secondary alcohols. Asymmetric reduction of the ketone is a common and effective strategy to achieve this transformation.
One of the most powerful methods for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. tcichemicals.comwikipedia.orgorganic-chemistry.org This method utilizes a chiral oxazaborolidine catalyst in combination with a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF. nih.govnih.gov The catalyst, derived from a chiral amino alcohol, creates a chiral environment around the ketone, directing the hydride delivery from the borane to one of the enantiotopic faces of the carbonyl group. This results in the formation of one enantiomer of the corresponding alcohol in high enantiomeric excess (ee). The stereochemical outcome can be predicted based on the stereochemistry of the oxazaborolidine catalyst used.
The general mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone, with the larger substituent of the ketone oriented away from the bulky group on the catalyst, to minimize steric hindrance. The hydride is then transferred from the borane to the carbonyl carbon, leading to the formation of the chiral alcohol.
| Catalyst System | Reducing Agent | Product | Expected Enantiomeric Excess (ee) |
| (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BMS) | (R)-3-(1-Hydroxypropyl)-benzoic acid methyl ester | >90% |
| (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BMS) | (S)-3-(1-Hydroxypropyl)-benzoic acid methyl ester | >90% |
The data in this table is illustrative and based on typical results obtained for the asymmetric reduction of similar aromatic ketones using the CBS methodology.
Another approach to introduce chirality involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the molecule, directing a subsequent diastereoselective reaction. For example, the methyl ester could be converted to an amide using a chiral amine. The resulting chiral amide could then influence the stereochemical outcome of the reduction of the ketone, leading to a diastereomeric excess of one alcohol stereoisomer. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched alcohol.
Synthetic Utility of 3 Propionyl Benzoic Acid Methyl Ester As a Building Block
Precursor in Complex Organic Synthesis
3-Propionyl-benzoic acid methyl ester, with its distinct ketone and methyl ester functionalities, serves as a versatile starting material for the construction of complex molecular architectures. Its bifunctional nature allows for sequential or one-pot reactions to build intricate carbocyclic and heterocyclic systems.
Role in the Synthesis of Dihydro-benzo[b]Current time information in Vancouver, CA.diazepin-2-one Derivatives
While specific literature detailing the direct synthesis of dihydro-benzo[b] Current time information in Vancouver, CA.diazepin-2-one derivatives from this compound is not extensively documented, the compound's structure makes it a plausible precursor for such heterocyclic systems. The general synthetic strategy for forming the 1,4-benzodiazepine (B1214927) core often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-keto ester) with an aromatic diamine, typically o-phenylenediamine.
In a hypothetical reaction, the carbonyl carbon of the propionyl group and the ester carbonyl carbon of this compound could react with the two amino groups of o-phenylenediamine. The initial step would likely be the formation of an enamine or imine by reaction with the more reactive ketone. Subsequent intramolecular cyclization via attack of the second amino group on the ester carbonyl would lead to the formation of the seven-membered diazepine (B8756704) ring, yielding the target dihydro-benzo[b] Current time information in Vancouver, CA.diazepin-2-one scaffold after dehydration and loss of methanol (B129727). This proposed pathway highlights the potential of this compound as a key building block for this important class of nitrogen-containing heterocycles.
Intermediate in Heterocyclic Compound Formation
The utility of this compound extends to the synthesis of a variety of other heterocyclic compounds. The presence of a 1,3-keto-ester relationship (relative to the benzene (B151609) ring) is a classic structural motif for building five- and six-membered rings through condensation reactions with binucleophiles.
Pyrimidines: Reaction with amidines, such as acetamidine, could yield pyrimidine (B1678525) derivatives. The nitrogen atoms of the amidine would react with the ketone and ester carbonyls to form the six-membered aromatic ring.
Pyrazoles and Isoxazoles: Condensation with hydrazine (B178648) or its derivatives would lead to the formation of pyrazole (B372694) rings, while reaction with hydroxylamine (B1172632) would yield isoxazole (B147169) derivatives. In these cases, the binucleophile reacts with the two carbonyl groups to form the five-membered heterocyclic system.
Pyridones: In reactions like the Hantzsch synthesis, a β-keto ester can react with an aldehyde and ammonia (B1221849) (or an amine) to form dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to pyridines. The structure of this compound is suitable for similar cyclocondensation strategies to produce highly substituted pyridone systems.
This versatility makes the compound a valuable intermediate, providing access to a wide array of heterocyclic cores that are prevalent in medicinal chemistry and materials science.
Scaffold for Novel Compound Libraries
The defined and modifiable structure of this compound makes it an attractive scaffold for the generation of novel compound libraries aimed at drug discovery and chemical biology.
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. This compound offers several strategic points for chemical modification to systematically explore the chemical space around the core scaffold.
Modification of the Propionyl Chain (R¹): The ethyl group of the propionyl moiety can be replaced with other alkyl, aryl, or functionalized groups. This can be achieved by utilizing different carboxylic acids in the initial Friedel-Crafts acylation step of the synthesis.
Substitution on the Aromatic Ring (R²): The benzene ring can be substituted with various electron-donating or electron-withdrawing groups at the available positions to probe electronic and steric effects.
Variation of the Ester Group (R³): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other esters, amides, or other carboxylic acid derivatives.
These modifications allow for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for its interaction with biological targets.
| Compound ID | R¹ (Acyl Chain) | R² (Ring Substituent) | R³ (Ester/Amide Group) |
|---|---|---|---|
| Scaffold | -CH₂CH₃ | -H | -OCH₃ |
| A-1 | -CH₃ | -H | -OCH₃ |
| A-2 | -CH(CH₃)₂ | -H | -OCH₃ |
| B-1 | -CH₂CH₃ | 4-Cl | -OCH₃ |
| B-2 | -CH₂CH₃ | 4-OCH₃ | -OCH₃ |
| C-1 | -CH₂CH₃ | -H | -OCH₂CH₃ |
| C-2 | -CH₂CH₃ | -H | -NHCH₂Ph |
Combinatorial Chemistry Approaches Utilizing the Core Structure
The core structure of this compound is well-suited for both solid-phase and solution-phase combinatorial synthesis. For a solid-phase approach, the ester can be hydrolyzed to the carboxylic acid, which serves as an anchor point for attachment to a polymer resin. Once immobilized, the ketone functionality is exposed for reaction with a diverse set of building blocks.
For example, a library of reductive amination products could be generated by treating the resin-bound ketone with a collection of different primary amines in the presence of a reducing agent like sodium cyanoborohydride. Subsequent cleavage from the resin would yield a library of compounds with a newly introduced amino group. Alternatively, the ketone could be used to generate libraries of heterocycles, such as pyrimidines or hydantoins, through multi-component reactions directly on the solid support. Such combinatorial strategies enable the rapid synthesis of thousands of distinct compounds, significantly accelerating the process of identifying new bioactive molecules. nih.gov
Applications in Materials Science Research
Based on available scientific literature, this compound has not been identified as a primary component in materials science applications such as polymer chemistry or as a direct precursor for monomer synthesis. The molecule does not possess typical polymerizable functional groups like vinyl, acrylate (B77674), or epoxide moieties.
Theoretically, it could be chemically transformed into a functional monomer. For instance, the propionyl group could undergo a reduction to an alcohol, which could then be esterified with acrylic acid to introduce a polymerizable acrylate group. Similarly, the aromatic ring could be functionalized with a vinyl group. However, these multi-step transformations are not reported as a common or efficient pathway for monomer synthesis, and there are no documented examples of polymers being created from this specific compound.
As a Monomer for Polymerization
Currently, there is a lack of specific research data available in publicly accessible scientific literature detailing the use of this compound as a monomer for polymerization. While benzoic acid derivatives are utilized in polymer chemistry, the direct application of this specific compound in polymerization processes has not been documented in the reviewed sources. The potential for this molecule to act as a monomer would depend on the reactivity of its functional groups under various polymerization conditions. For instance, the propionyl group or the aromatic ring could potentially be modified to introduce polymerizable functionalities. However, without experimental evidence, any discussion on its role as a monomer remains speculative.
As a Cross-linking Agent
There is no available scientific literature to suggest that this compound has been investigated or utilized as a cross-linking agent. Cross-linking agents typically possess multiple reactive sites that can form covalent bonds between polymer chains, thereby creating a network structure. While the structure of this compound contains a keto group and an ester group, these are not typically employed for standard cross-linking reactions without prior modification. Research into its potential as a cross-linking agent, possibly through chemical modification to introduce more reactive functional groups, has not been reported in the available literature.
Role in Catalysis Research (e.g., Ligand Synthesis)
The application of this compound in catalysis research, specifically in the context of ligand synthesis, is not documented in the currently available scientific literature. Ligands used in catalysis are molecules that bind to a central metal atom to form a coordination complex, which then acts as a catalyst. The synthesis of such ligands often involves molecules with specific chelating groups. While the functional groups present in this compound could potentially be modified to create a ligand structure, there are no published studies detailing such a synthetic route or its subsequent use in catalysis.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of 3-Propionyl-benzoic acid methyl ester is predicted to show distinct signals corresponding to the aromatic protons, the ester methyl protons, and the propionyl ethyl protons. The aromatic region is expected to display a complex pattern due to the meta-substitution. The proton ortho to both substituents (H-2) would be the most deshielded, appearing as a singlet or a narrowly split triplet. The proton between the two substituents (H-4) would likely appear as a doublet of doublets, coupled to H-5 and H-6. The remaining aromatic protons (H-5 and H-6) would also show doublet or triplet-like splitting patterns. The ethyl group of the propionyl moiety is expected to present a characteristic quartet for the methylene (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl ester protons would appear as a sharp singlet.
The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule. The two carbonyl carbons (ketone and ester) are expected to appear at the most downfield chemical shifts. The six aromatic carbons will have distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the carbonyl and ester groups. The remaining three aliphatic carbons correspond to the ester methyl group and the ethyl group of the propionyl substituent.
Predicted ¹H NMR Assignments (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.45 | s (or t, J≈1.5 Hz) | 1H | Ar-H2 |
| ~8.20 | dt | 1H | Ar-H6 |
| ~8.15 | ddd | 1H | Ar-H4 |
| ~7.55 | t | 1H | Ar-H5 |
| ~3.95 | s | 3H | -OCH₃ |
| ~3.05 | q | 2H | -C(O)CH₂CH₃ |
Predicted ¹³C NMR Assignments (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~200.0 | Ketone C=O |
| ~166.0 | Ester C=O |
| ~137.5 | Ar-C3 |
| ~134.0 | Ar-C1 |
| ~132.5 | Ar-C6 |
| ~130.0 | Ar-C5 |
| ~129.5 | Ar-C4 |
| ~128.5 | Ar-C2 |
| ~52.5 | -OCH₃ |
| ~32.0 | -C(O)CH₂CH₃ |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the methylene quartet (~3.05 ppm) and the methyl triplet (~1.25 ppm) of the propionyl group, confirming their adjacency. Correlations would also be seen between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6), helping to trace the connectivity around the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This technique would definitively link the proton signals to their corresponding carbon signals. For instance, it would show correlations between the proton signal at ~3.95 ppm and the carbon signal at ~52.5 ppm (-OCH₃), the quartet at ~3.05 ppm with the methylene carbon at ~32.0 ppm, and the triplet at ~1.25 ppm with the methyl carbon at ~8.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds apart. This allows for the assembly of the molecular fragments. Key HMBC correlations would include:
The ester methyl protons (~3.95 ppm) to the ester carbonyl carbon (~166.0 ppm) and the aromatic quaternary carbon C1 (~134.0 ppm).
The methylene protons of the propionyl group (~3.05 ppm) to the ketone carbonyl carbon (~200.0 ppm), the propionyl methyl carbon (~8.5 ppm), and the aromatic quaternary carbon C3 (~137.5 ppm).
The aromatic proton H-2 (~8.45 ppm) to the ester carbonyl carbon (~166.0 ppm), the ketone carbonyl carbon (~200.0 ppm), and aromatic carbons C4 and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which helps in confirming spatial relationships. For a relatively rigid molecule like this, a key NOE would be expected between the ester methyl protons (-OCH₃) and the aromatic proton at the H-2 position, and between the propionyl methylene protons and the aromatic proton at the H-4 position, confirming their respective placements on the ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by strong absorptions from its two different carbonyl groups.
The ester carbonyl (C=O) stretch is expected to appear around 1720-1730 cm⁻¹, a typical region for aromatic esters. The ketone carbonyl (C=O) stretch from the propionyl group would likely be found at a lower wavenumber, around 1685-1695 cm⁻¹, due to its conjugation with the aromatic ring. Other significant peaks would include C-O stretching vibrations for the ester group, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations within the aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2980-2850 | C-H Stretch | Aliphatic C-H |
| ~1725 | C=O Stretch | Ester Carbonyl |
| ~1690 | C=O Stretch | Ketone Carbonyl |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation.
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound, with the molecular formula C₁₁H₁₂O₃, the calculated exact mass (monoisotopic mass) is 192.07864 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.
In MS/MS analysis, the molecular ion (M⁺˙, m/z = 192) is selected and subjected to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. Key predicted fragmentation pathways for this compound include:
Alpha-Cleavage: The most favorable cleavage is often adjacent to the ketone carbonyl. Loss of the ethyl radical (•CH₂CH₃, 29 Da) would result in a prominent acylium ion at m/z 163.
[C₁₁H₁₂O₃]⁺˙ → [C₉H₇O₃]⁺ + •C₂H₅ (m/z 163)
Loss of Methoxy Radical: Cleavage of the ester group can lead to the loss of the methoxy radical (•OCH₃, 31 Da), forming another acylium ion at m/z 161.
[C₁₁H₁₂O₃]⁺˙ → [C₁₀H₉O₂]⁺ + •OCH₃ (m/z 161)
Loss of Propionyl Group: Cleavage of the bond between the aromatic ring and the propionyl group can result in the loss of the propionyl radical (•C(O)CH₂CH₃, 57 Da), yielding an ion at m/z 135, corresponding to the methyl benzoate (B1203000) cation.
[C₁₁H₁₂O₃]⁺˙ → [C₈H₇O₂]⁺ + •C(O)C₂H₅ (m/z 135)
MS/MS experiments would confirm these pathways by isolating each parent ion (e.g., m/z 192) and observing the predicted daughter ions (e.g., m/z 163, 161, 135), thereby verifying the connectivity of the ester and propionyl groups to the central benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For an aromatic ketone and ester like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.
The aromatic benzene ring and the carbonyl groups of the propionyl and ester moieties are the primary chromophores. The benzene ring itself typically displays three π → π* transitions: two E-bands (around 180 and 200 nm) and one B-band (around 255 nm). wikipedia.org The presence of substituents on the benzene ring, in this case, the propionyl and methyl ester groups, can cause a bathochromic (red) shift to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect).
The carbonyl groups introduce the possibility of n → π* transitions, which involve the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. These transitions are typically weak (low molar absorptivity, ε < 2000) and appear at longer wavelengths compared to the π → π* transitions. libretexts.orglibretexts.org For ketones, this absorption is often found in the 270-350 nm region. libretexts.org
The solvent in which the spectrum is recorded can influence the position of the absorption maxima. A blue shift (hypsochromic shift) to shorter wavelengths for n → π* transitions is commonly observed in polar solvents due to the stabilization of the non-bonding electrons in the ground state. libretexts.orgresearchgate.net Conversely, π → π* transitions may exhibit a red shift in polar solvents. libretexts.org
A hypothetical UV-Vis absorption data table for this compound, based on related compounds, is presented below.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π → π* (E-band) | ~210 | >10,000 |
| π → π* (B-band) | ~250-260 | ~5,000-10,000 |
| n → π* (Ketone) | ~280-300 | <1,000 |
| n → π* (Ester) | ~210-220 | <100 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the bond lengths, bond angles, and conformation of this compound in the solid state. Although a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), we can discuss the methodologies for obtaining and analyzing such a structure.
The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. Several techniques are commonly employed for growing crystals of small organic molecules:
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to create a nearly saturated solution. The solvent is then allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. The decrease in solubility upon cooling promotes crystal growth.
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and induces crystallization.
Liquid-Liquid Diffusion: Similar to vapor diffusion, this method involves carefully layering a solution of the compound over a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
The choice of solvent is critical and often requires empirical screening of various options.
Table 2: Common Solvents for Crystal Growth of Organic Molecules
| Solvent | Boiling Point (°C) | Polarity |
|---|---|---|
| Acetone | 56 | Polar aprotic |
| Acetonitrile (B52724) | 82 | Polar aprotic |
| Dichloromethane (B109758) | 40 | Polar aprotic |
| Ethanol | 78 | Polar protic |
| Ethyl Acetate (B1210297) | 77 | Moderately polar |
| Hexane (B92381) | 69 | Nonpolar |
| Methanol (B129727) | 65 | Polar protic |
| Toluene | 111 | Nonpolar |
Once a suitable crystal is obtained and its structure is determined by X-ray diffraction, the analysis of the crystal packing and intermolecular interactions provides insights into the forces that govern the solid-state assembly. For this compound, several types of non-covalent interactions would be anticipated:
π-π Stacking: The aromatic rings of adjacent molecules can interact through π-π stacking, which is a significant stabilizing force in the crystal packing of many aromatic compounds.
C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen donors and the oxygen acceptors of the carbonyl groups are expected to play a crucial role in the crystal packing.
Dipole-Dipole Interactions: The polar carbonyl groups of the propionyl and ester functionalities will lead to dipole-dipole interactions, influencing the relative orientation of molecules within the crystal lattice.
The analysis of these interactions helps in understanding the supramolecular architecture and can provide insights into the physical properties of the solid material. The study of crystal structures of related substituted benzoic acid methyl esters reveals that C-H···O and π-π stacking interactions are often dominant features in their crystal packing.
Computational Chemistry and Theoretical Studies of 3 Propionyl Benzoic Acid Methyl Ester
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure to determine its electronic energy and wavefunction. From the wavefunction, various molecular properties can be derived. Methods such as Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost in studying organic molecules. researchgate.netscirp.org
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)
The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comnih.gov A smaller gap generally indicates higher reactivity. nih.gov
While no specific HOMO-LUMO data exists for 3-Propionyl-benzoic acid methyl ester, studies on related compounds provide context. For example, a theoretical investigation of various aromatic carboxylic acids using DFT calculated HOMO-LUMO gaps in the range of 8.88 to 9.60 eV. uchicago.edu Another study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate reported a much lower HOMO-LUMO gap, indicating higher chemical reactivity. nih.gov
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Benzoic Acid | - | - | ~9.0 | uchicago.edu |
| 2-Nitrobenzoic Acid | - | - | ~8.9 | uchicago.edu |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory is the framework within which HOMO-LUMO analysis is conducted. Beyond this, MO theory can be used to understand bonding, aromaticity, and the distribution of electron density within a molecule. Natural Bond Orbital (NBO) analysis is a common application that investigates charge transfer interactions between orbitals, which can reveal information about hyperconjugation and intramolecular hydrogen bonding. wayne.edu
For instance, in a study of 2-amino-5-bromo-benzoic acid methyl ester, NBO analysis was used to investigate the formation of hydrogen bonds within the molecule. wayne.edu Such analyses for this compound would be valuable in understanding the interactions between the propionyl and methyl ester groups with the benzoic acid ring, but this data is not currently available.
Conformer Analysis and Conformational Landscapes
Most organic molecules are not rigid structures and can exist in various spatial arrangements called conformations. Conformer analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them. This information is crucial for understanding a molecule's physical properties and how it interacts with other molecules.
Computational methods can be used to perform a systematic search of the conformational space to generate a conformational landscape, which maps the energy of the molecule as a function of its torsional angles. Studies on other flexible molecules, such as 3-(azidomethyl)benzoic acid, have successfully used computational evaluations to understand the energy barriers between different conformers observed in crystal structures. nih.gov A similar analysis for this compound would involve rotating the bonds connecting the propionyl and methyl ester groups to the benzene (B151609) ring to identify the most stable arrangements. However, no such specific study has been published.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. This allows for the determination of reaction kinetics and the elucidation of the reaction mechanism at a molecular level.
Transition State Characterization
A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical reaction. Locating and characterizing transition states is a primary goal of computational reaction modeling. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rsc.org
While no reaction mechanisms involving this compound have been computationally modeled, the synthesis of related compounds has been studied. For example, the esterification of benzoic acid with methanol (B129727) has been a subject of research, with computational methods having the potential to model the transition states of the catalytic cycle. mdpi.com
Energy Profiles of Key Transformations
An energy profile, or reaction coordinate diagram, plots the energy of the system as it progresses from reactants to products. These diagrams provide a visual representation of the activation energies and the energies of any intermediates.
A computational study on the reaction of carboxylic acids with isonitriles provides an example of a calculated energy profile, showing the relative energies of the reactants, transition states, and intermediates. ucsb.edu For a potential synthesis or reaction of this compound, a similar energy profile could be computationally generated to understand the feasibility and kinetics of the transformation. However, at present, no such energy profiles for reactions involving this compound have been reported in the scientific literature.
Spectroscopic Property Prediction and Validation
Computational quantum chemistry, particularly Density Functional Theory (T), is a cornerstone for predicting the spectroscopic properties of molecules like this compound. These predictive capabilities are invaluable for interpreting experimental spectra and understanding the electronic structure's influence on spectroscopic observables.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a routine and valuable tool in structural elucidation. For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. nih.gov
Recent studies on substituted benzoic acid esters have highlighted that while standard DFT methods can provide good agreement with experimental data, certain structural features, such as ortho substituents, can present challenges for accurate prediction. nih.gov Therefore, a careful selection of computational parameters is crucial. A common approach involves geometry optimization of the molecule using a functional like B3LYP with a basis set such as 6-31G(d), followed by NMR shielding tensor calculations using a larger basis set, for example, 6-311+G(2d,p). The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is also important for obtaining results that are comparable to experimental spectra recorded in solution. github.io
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations and trends observed in similar aromatic compounds. aiinmr.comfiu.edudocbrown.infolibretexts.orgdocbrown.info
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.5 - 8.2 | 128 - 135 |
| Methyl Ester Protons | ~3.9 | ~52 |
| Propionyl Methylene Protons | ~3.0 | ~36 |
| Propionyl Methyl Protons | ~1.2 | ~8 |
| Ester Carbonyl Carbon | - | ~166 |
| Ketone Carbonyl Carbon | - | ~200 |
| Aromatic Quaternary Carbons | - | 130 - 140 |
These are hypothetical values based on computational chemistry principles and data for analogous compounds.
Computational vibrational analysis is instrumental in assigning the absorption bands observed in an experimental Infrared (IR) spectrum. By calculating the harmonic vibrational frequencies using methods like DFT, each normal mode of vibration can be visualized and its corresponding frequency determined. researchgate.netdtic.mil For this compound, this is particularly useful for identifying the characteristic stretching frequencies of its two carbonyl groups (ester and ketone) and other functional groups.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov For example, calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been shown to provide reliable vibrational wavenumbers for related aromatic molecules. acs.org
Key predicted vibrational frequencies for this compound are presented in the table below, with assignments based on computational studies of aromatic ketones and esters. libretexts.orgresearchgate.netarxiv.org
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Ketone C=O Stretch | 1680 - 1700 |
| Ester C=O Stretch | 1715 - 1730 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch | 1100 - 1300 |
These are hypothetical values based on computational chemistry principles and data for analogous compounds.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of empirical energy functions.
The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations are a powerful tool for exploring these solvent effects on the conformational preferences and dynamics of the solute. rsc.orgresearchgate.net By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, or acetone), one can observe how the solvent shell organizes around the solute and how this influences its rotational and translational motion. acs.orgacs.orgtandfonline.com
For a molecule with multiple rotatable bonds like this compound, the solvent can affect the relative energies of different conformers. nih.gov For instance, polar solvents may stabilize more polar conformers, while nonpolar solvents may favor more compact structures. Studies on benzoic acid and its derivatives have shown that solvent polarity and hydrogen bonding capability play a crucial role in their association and crystallization behavior. ucl.ac.uknih.gov Similar effects would be expected to govern the solution-phase behavior of this compound.
MD simulations are also well-suited for studying the intermolecular interactions between molecules of this compound. These interactions are fundamental to understanding its physical properties in the condensed phase, such as its boiling point, viscosity, and crystal packing. The simulations can reveal the preferred modes of association, such as stacking of the aromatic rings or interactions involving the polar carbonyl and ester groups. researchgate.netrsc.org
In the absence of a crystal structure, computational studies on similar molecules, like methyl 4-hydroxy-3-nitrobenzoate, demonstrate how various non-covalent interactions, including hydrogen bonding and π-π stacking, contribute to the stability of the crystal lattice. mdpi.comresearchgate.net For this compound, one would anticipate significant intermolecular interactions involving the aromatic ring (π-π stacking) and dipole-dipole interactions between the carbonyl groups. nih.govnih.govacs.org Analysis of the radial distribution functions from an MD simulation of the pure liquid could quantify the distances and coordination numbers for these different types of interactions.
Analytical Methodologies for Research Scale Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent analysis. For 3-Propionyl-benzoic acid methyl ester, several chromatographic techniques are particularly valuable.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its separation from reaction mixtures or impurities. Reversed-phase HPLC is the most common modality for compounds of this nature, utilizing a nonpolar stationary phase and a polar mobile phase.
A typical HPLC method for the analysis of aromatic esters like this compound would involve a C18 column. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The buffer helps to ensure reproducible ionization states of any acidic or basic impurities. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group in the molecule absorb ultraviolet light. The retention time of the compound is a key identifier under specific chromatographic conditions. While specific retention time data for this compound is not widely published, analogous compounds suggest that it would be well-retained and separated from more polar or nonpolar impurities under such conditions.
| Parameter | Typical Value |
| Stationary Phase | C18 (Octadecylsilyl) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) or acetate) |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient to 40 °C |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis, particularly for monitoring its presence as a volatile product in a reaction or for assessing the presence of other volatile impurities.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase coated on the column walls. A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the mass of carbon. For more definitive identification, a mass spectrometer (MS) can be used as the detector.
| Parameter | Typical Value |
| Stationary Phase | Polydimethylsiloxane (e.g., DB-1, HP-1) or Polyethylene glycol (e.g., DB-WAX) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 250 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of this compound. Its simplicity and speed allow chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. For a compound like this compound, which contains both a ketone and an ester functional group on an aromatic ring, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used as the eluent. The position of the compound on the developed plate is visualized, often under UV light, and is characterized by its retention factor (Rf) value.
| Stationary Phase | Mobile Phase System (Example Ratios) | Expected Rf Range |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (4:1) | 0.3 - 0.5 |
| Silica Gel 60 F254 | Toluene:Acetone (9:1) | 0.4 - 0.6 |
| Silica Gel 60 F254 | Dichloromethane (B109758) | 0.5 - 0.7 |
Spectrophotometric Quantification Methods
Spectrophotometry, particularly UV-Visible spectrophotometry, can be a straightforward and effective method for the quantification of this compound in solution, provided that it is the primary absorbing species or that interfering substances can be accounted for. The presence of the aromatic ring and the carbonyl groups results in strong absorption in the UV region of the electromagnetic spectrum.
To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The λmax for this compound is expected to be in the range of 240-280 nm, typical for aromatic ketones and esters. For ketones, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to form a colored hydrazone, which can then be quantified in the visible region, offering enhanced sensitivity and selectivity. nih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Identification and Quantification in Complex Mixtures
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparing the fragmentation pattern to spectral libraries. For this compound, characteristic fragments would be expected from the cleavage of the propionyl group and the ester moiety.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for less volatile or thermally labile compounds. rsc.org The eluent from the HPLC column is introduced into the mass spectrometer, where the solvent is removed and the analyte is ionized. LC-MS provides both retention time data and mass spectral data, offering a high degree of confidence in the identification and quantification of the target compound in complex matrices. For aromatic keto esters, LC-MS/MS can be employed for even greater selectivity and sensitivity, where a specific parent ion is selected and fragmented to produce characteristic daughter ions for monitoring.
| Technique | Ionization Method | Key Analytical Information |
| GC-MS | Electron Ionization (EI) | Retention Time, Molecular Ion, Fragmentation Pattern |
| LC-MS | Electrospray Ionization (ESI) | Retention Time, Molecular Ion, Adduct Ions |
| LC-MS/MS | ESI with Collision-Induced Dissociation (CID) | Retention Time, Precursor Ion, Product Ions |
Development of Novel Analytical Assays for Research Applications
The field of analytical chemistry is continually evolving, with ongoing research focused on developing novel assays that offer improved sensitivity, selectivity, speed, and environmental friendliness. For compounds like this compound, this could involve the development of new derivatization reagents for spectrophotometry or fluorescence detection, leading to lower detection limits.
In chromatography, the development of new stationary phases for HPLC and GC can offer unique selectivities for the separation of closely related aromatic ketones and esters. Furthermore, advances in microfluidics and chip-based analytical systems (Lab-on-a-Chip) hold the promise of miniaturized, automated, and high-throughput analysis, which would be highly beneficial in research settings for screening large numbers of samples. The application of green analytical chemistry principles is also driving the development of methods that use less hazardous solvents and consume less energy.
Future Research Directions and Unexplored Avenues
Investigation of Novel Reaction Pathways and Catalytic Systems
The traditional synthesis of 3-Propionyl-benzoic acid methyl ester typically involves the Friedel-Crafts acylation of methyl benzoate (B1203000) using propionyl chloride or propionic anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. While effective, this method suffers from drawbacks such as the use of stoichiometric, moisture-sensitive catalysts and the generation of corrosive waste. ijcps.orglibretexts.org Future investigations should focus on developing more efficient, selective, and sustainable synthetic routes.
Promising areas of research include:
Photocatalytic C-H Functionalization: A significant leap forward would be the development of methods that bypass the traditional Friedel-Crafts pathway. Visible-light photocatalysis offers a powerful tool for direct C-H oxygenation or acylation under mild, metal-free conditions. lidsen.comlidsen.com Research could explore the use of organic dyes, such as Eosin Y, to catalyze the direct propionylation of a suitable methyl benzoate precursor using air as a green oxidant. lidsen.com This approach avoids pre-functionalization and harsh reagents, aligning with modern synthetic goals.
Advanced Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid, reusable catalysts is a critical goal. Future work could systematically evaluate various classes of heterogeneous catalysts for the acylation of methyl benzoate. ijcps.orgacs.orgresearchgate.net This includes materials like zeolites (e.g., H-Beta, HZSM-5), acid-treated clays, supported metal oxides (e.g., In₂O₃/MCM-41), and heteropoly acids. ijcps.orgacs.org These catalysts offer simplified product purification, reduced corrosive waste, and the potential for continuous flow processes, enhancing the economic and environmental viability of the synthesis. chemijournal.com
Novel Acylating Systems: Moving beyond acyl halides, research into using carboxylic acids directly as acylating agents presents a greener alternative. researchgate.netacs.org The use of trifluoromethanesulfonic acid (TfOH) or methanesulfonic anhydride can activate propionic acid for direct acylation, with water or methane sulfonic acid as the only byproducts. acs.orgresearchgate.net Another innovative approach involves using metal triflates in deep eutectic solvents (DES), which can act as both the catalyst and the reaction medium, offering high yields and catalyst recyclability. acs.org
| Catalytic System | Potential Advantages | Key Research Focus |
|---|---|---|
| Organic Dye Photocatalysts (e.g., Eosin Y) | Metal-free, mild conditions, uses air as oxidant. lidsen.comlidsen.com | Optimization of reaction conditions for direct C-H propionylation of methyl benzoate precursors. |
| Zeolites (H-Beta, HZSM-5) | High acidity, shape selectivity, reusability, suitable for solvent-free reactions. ijcps.orgacs.org | Screening of zeolite types and modification to improve yield and regioselectivity. |
| Supported Metal Oxides (e.g., In₂O₃/MCM-41) | High activity, moisture tolerance, and stability. acs.org | Investigating different metal oxide and support combinations for enhanced catalytic performance. |
| Metal Triflates in Deep Eutectic Solvents | Dual catalyst/solvent role, high yields, short reaction times (microwave), recyclability. acs.org | Exploring the scope of different metal triflates and DES compositions for this specific transformation. |
Exploration of Advanced Materials Applications
The molecular architecture of this compound, featuring a rigid aromatic core with reactive ketone and ester functionalities, makes it an attractive yet unexplored candidate for the synthesis of advanced materials.
Polymer Synthesis: The compound could serve as a monomer or a precursor for high-performance polymers. Aromatic ketones are foundational units in materials like poly(ether ether ketone) (PEEK), known for their thermal stability and mechanical strength. Future research could explore the conversion of this compound into novel aromatic poly(ether ketone)s or polyesters. researchgate.net Furthermore, the ketone side chain provides a reactive handle for post-polymerization modification, allowing for the synthesis of functional polymer scaffolds with tailored properties for applications in medicine or electronics. nih.gov
Liquid Crystal Development: The synthesis of liquid crystals (LCs) relies on molecules that possess a combination of a rigid core and flexible tails, a characteristic known as molecular anisotropy. colorado.edunih.gov The substituted benzene (B151609) ring of this compound provides a rigid mesogenic unit. Through chemical modification—for instance, by extending the molecule through the ketone or ester group to attach other aromatic units and flexible alkyl chains—novel calamitic (rod-shaped) or bent-core liquid crystals could be synthesized. colorado.edunih.gov Research in this area would involve designing and synthesizing derivatives and characterizing their mesomorphic properties. chymist.comwisc.edu
Pharmaceutical and Agrochemical Scaffolds: Aromatic ketones are prevalent structural motifs in a vast array of biologically active molecules and pharmaceuticals. lidsen.com The compound can be viewed as a versatile starting material. The ketone can be reduced to an alcohol, converted to an amine, or used in condensation reactions, while the ester can be hydrolyzed or converted to an amide. These transformations could pave the way for the synthesis of libraries of complex molecules for screening as potential drug candidates or agrochemicals. sciencedaily.com
Green Chemistry Innovations in Synthesis and Transformations
Applying the principles of green chemistry to the lifecycle of this compound is a crucial avenue for future research. This involves developing sustainable synthetic routes and utilizing the compound in environmentally benign transformations.
Synthesis from Biomass: A paradigm shift from petrochemical feedstocks to renewable resources is a central goal of green chemistry. Lignin, a major component of plant biomass, is a rich, underutilized source of aromatic compounds. researchgate.netglbrc.org Research could focus on developing integrated biorefinery processes to convert lignin into simple aromatic precursors like benzoic acid, which could then be functionalized to produce the target molecule. glbrc.orgresearchgate.net This would create a sustainable production route, transforming a waste product into a valuable chemical. nih.gov
Eco-Friendly Reaction Conditions: The elimination of hazardous organic solvents is a key priority. Future studies should explore solvent-free Friedel-Crafts acylations, which are often possible with the use of solid acid catalysts. ijcps.orgchemijournal.com Alternatively, the use of greener solvents like deep eutectic solvents (DES) can be investigated, as they are often biodegradable, have low toxicity, and can enhance catalyst performance and recyclability. acs.orgresearchgate.net
Catalyst Recovery and Reuse: A cornerstone of green catalytic processes is the ability to recover and reuse the catalyst. Research into solid acid catalysts like zeolites, clays, and supported metal oxides is particularly important. acs.orgresearchgate.net An ideal future process would involve a heterogeneous catalyst that can be easily separated by filtration and reused for multiple cycles without a significant loss of activity, thereby minimizing waste and production costs. chemijournal.com
| Green Chemistry Approach | Description | Potential Impact |
|---|---|---|
| Biomass Valorization | Utilizing renewable feedstocks like lignin to produce the aromatic core of the molecule. glbrc.org | Reduces dependence on fossil fuels and creates value from agricultural or forestry waste. |
| Solvent-Free Synthesis | Conducting acylation reactions without a solvent, often enabled by solid acid catalysts at elevated temperatures. ijcps.orgchemijournal.com | Eliminates solvent waste, reduces process complexity, and can improve reaction rates. |
| Alternative Solvents | Employing benign media such as deep eutectic solvents (DES) that can also serve a catalytic role. acs.org | Reduces the use of volatile and toxic organic compounds, improving process safety and environmental footprint. |
| Recyclable Heterogeneous Catalysts | Using solid catalysts (zeolites, metal oxides) that can be easily filtered and reused. acs.orgresearchgate.net | Minimizes catalyst waste, lowers production costs, and simplifies product purification. |
Deeper Computational Insights into Reactivity and Mechanism
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity and elucidating reaction mechanisms, providing insights that can accelerate experimental discovery.
Mechanistic Studies of Synthesis: While the general mechanism of Friedel-Crafts acylation is well-known, the specific pathways and transition states involving novel catalysts are often complex. DFT calculations can be employed to model the reaction mechanism for the synthesis of this compound with different catalytic systems, such as metal triflates in DES or on zeolite surfaces. acs.orgresearchgate.net Such studies can reveal the role of the catalyst in activating the acylating agent, explain observed regioselectivity, and calculate activation energy barriers, thereby guiding the optimization of reaction conditions. researchgate.net
Predicting Site Reactivity: The molecule possesses multiple reactive sites. Computational analysis can predict the relative reactivity of these sites towards nucleophilic or electrophilic attack. Methods like Frontier Molecular Orbital (FMO) theory and calculation of Fukui functions can identify which atoms are most susceptible to reaction. nih.govscirp.org This information is invaluable for planning synthetic transformations, allowing chemists to predict the outcome of reactions and design strategies to achieve desired products selectively.
Rational Catalyst Design: Computational modeling can be used to design superior catalysts. By simulating the interaction between the substrates (methyl benzoate and the acylating agent) and the active site of a catalyst (e.g., a pore in a zeolite), researchers can understand the key factors governing catalytic activity. acs.org This knowledge can then be used to rationally design new catalysts with enhanced performance, such as improved selectivity or lower operating temperatures, specifically tailored for the synthesis of this compound.
Q & A
Basic: What synthetic routes are recommended for preparing 3-propionyl-benzoic acid methyl ester in academic labs?
Methodological Answer:
The esterification of 3-propionyl-benzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or BF₃·MeOH) is a standard approach. For lab-scale synthesis, a reflux setup with anhydrous conditions is critical to avoid hydrolysis. Transesterification using methyl donors (e.g., methyl acetate) under basic conditions (e.g., K₂CO₃) can also yield the target ester if precursor acids are unstable . Characterization should include GC-MS to confirm purity (retention time matching against standards) and NMR to verify esterification (e.g., δ 3.7–3.9 ppm for methyl ester protons) .
Basic: How can researchers optimize GC-MS conditions for identifying this compound in complex mixtures?
Methodological Answer:
Use a polar capillary column (e.g., SP™-2560 or DB-FATWAX) to resolve ester derivatives. Program the oven temperature from 50°C (2 min hold) to 250°C at 5°C/min. Calibrate the system with a 37-component FAME mix to ensure retention index accuracy . For quantification, employ internal standards like nonanedioic acid dimethyl ester (, peak 4) to account for matrix effects. Match spectral data against the Wiley/NIST library, prioritizing ions at m/z 74 (ester fragment) and molecular ion peaks .
Advanced: How should researchers address discrepancies in retention times or spectral data during GC-MS analysis of this compound?
Methodological Answer:
Contradictions often arise from column aging, co-eluting impurities, or derivatization side products. To resolve:
Validate retention times using a fresh FAME standard mix (e.g., C10–C30 esters) .
Perform tandem GC-MS/MS to isolate overlapping peaks (e.g., distinguish from decanoic acid methyl ester derivatives) .
Re-derivatize the sample with BF₃·MeOH to ensure complete esterification and reduce free acid interference .
Cross-check with alternative techniques like HPLC-UV (C18 column, λ = 210–240 nm) to confirm ester integrity .
Advanced: What isotopic analysis methods are suitable for tracing metabolic or environmental degradation pathways of this ester?
Methodological Answer:
Stable isotope-ratio mass spectrometry (IRMS) coupled with GC is ideal. Derivatize samples to FAMEs and analyze δ¹³C or δ²H values using a DB-5ms column for nonpolar separation or DB-FATWAX for polar resolution . Calibrate with certified reference materials (NBS-22, IAEA-CH-7) to ensure traceability. For kinetic studies, use ¹³C-labeled methanol during ester synthesis to track hydrolytic cleavage in environmental matrices .
Basic: What precautions are necessary for handling and storing this compound?
Methodological Answer:
Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or acidic/basic conditions. For handling, use anhydrous solvents (e.g., dried CH₂Cl₂) in reactions. Monitor purity via FTIR (C=O stretch at ~1740 cm⁻¹) before critical experiments .
Advanced: How can researchers design experiments to study the ester’s stability under varying pH and temperature conditions?
Methodological Answer:
Hydrolysis Kinetics: Incubate the ester in buffered solutions (pH 2–12) at 25–60°C. Sample aliquots at intervals and quantify residual ester via GC-FID. Use pseudo-first-order kinetics to model degradation rates .
Thermal Stability: Perform thermogravimetric analysis (TGA) under N₂ to determine decomposition thresholds. Correlate with DSC data to identify phase transitions .
Light Sensitivity: Expose samples to UV (254 nm) and monitor degradation byproducts (e.g., benzoic acid) via HPLC .
Advanced: What strategies resolve low yields in esterification or transesterification reactions?
Methodological Answer:
Catalyst Optimization: Replace H₂SO₄ with methanesulfonic acid for milder conditions or use lipases (e.g., Candida antarctica) for enantioselective synthesis .
Azeotropic Distillation: Remove water using molecular sieves or Dean-Stark traps to shift equilibrium toward ester formation .
Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C) while maintaining yields >85% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
